ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
YZ9 is a potent inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells. By inhibiting PFKFB3, YZ9 can suppress glycolysis and potentially inhibit the growth of cancer cells .
Mechanism of Action
Target of Action
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known as ethyl 7-hydroxy-2-oxochromene-3-carboxylate, is a complex organic compound. Similar compounds have been found to inhibit the macrophage migration inhibitory factor .
Mode of Action
It is known that compounds with similar structures can interact with their targets and cause significant changes . For instance, some compounds can inhibit the activity of certain enzymes, thereby affecting the metabolic processes within the cell .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to inhibit cell growth, indicating potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
YZ9 can be synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves the formation of a coumarin derivative, which is then modified to produce YZ9. The key steps include:
Formation of the coumarin core: This is typically achieved through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid.
Modification of the coumarin core: The coumarin core is then subjected to various chemical modifications, including esterification and hydroxylation, to produce YZ9
Industrial Production Methods
While specific industrial production methods for YZ9 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
YZ9 undergoes several types of chemical reactions, including:
Oxidation: YZ9 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert YZ9 into reduced forms with different functional groups.
Substitution: YZ9 can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of YZ9 can produce hydroxylated derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
YZ9 has a wide range of scientific research applications, including:
Chemistry: YZ9 is used as a tool compound to study the regulation of glycolysis and the role of PFKFB3 in metabolic pathways.
Biology: YZ9 is employed in cell biology research to investigate the effects of glycolysis inhibition on cell proliferation and survival.
Medicine: YZ9 has potential therapeutic applications in cancer treatment due to its ability to inhibit glycolysis and suppress tumor growth.
Industry: YZ9 can be used in the development of new drugs targeting metabolic pathways in cancer cells
Comparison with Similar Compounds
Similar Compounds
N4A: An initial lead compound for PFKFB3 inhibition, with lower potency compared to YZ9.
YN1: A derivative of N4A with improved potency, but still less effective than YZ9
Uniqueness of YZ9
YZ9 stands out due to its high potency as a PFKFB3 inhibitor, with an IC50 value of 0.183 µM. It acts as a competitive inhibitor against fructose-6-phosphate with a Ki of 0.094 µM. Additionally, YZ9 has been shown to inhibit the growth of HeLa cells with a GI50 value of 2.7 µM, making it a highly effective compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDBZQIWIJQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209761 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-71-6 | |
Record name | Ethyl 7-hydroxycoumarin-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6093-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carbethoxy-7-hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CARBETHOXYUMBELIFERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate?
A1: The crystal structure of this compound monohydrate reveals crucial information about the compound's intermolecular interactions. X-ray crystallography studies [] show that the molecule exists in a planar conformation, except for the carboxylate group. The crystal packing is characterized by a supramolecular array formed through hydrogen bonds involving the organic molecule, water molecules, and intermolecular C-H···O=C contacts. These interactions, described by graph-set descriptors like R2(8)4, R2(6)1, R4(20)4, and C(5) motifs, contribute to the overall stability of the crystal lattice. The presence of π-π interactions further reinforces the hydrogen bond network.
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